molecular formula C15H22O2 B12609126 5-(3,7-Dimethylocta-2,6-dien-1-yl)-4-methylfuran-2(3H)-one CAS No. 649559-15-9

5-(3,7-Dimethylocta-2,6-dien-1-yl)-4-methylfuran-2(3H)-one

Katalognummer: B12609126
CAS-Nummer: 649559-15-9
Molekulargewicht: 234.33 g/mol
InChI-Schlüssel: KSIDJXOEELBFAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,7-Dimethylocta-2,6-dien-1-yl)-4-methylfuran-2(3H)-one is an organic compound with a complex structure that includes a furan ring substituted with a dimethylocta-dienyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,7-Dimethylocta-2,6-dien-1-yl)-4-methylfuran-2(3H)-one typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with a furan derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,7-Dimethylocta-2,6-dien-1-yl)-4-methylfuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the furan ring .

Wissenschaftliche Forschungsanwendungen

5-(3,7-Dimethylocta-2,6-dien-1-yl)-4-methylfuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(3,7-Dimethylocta-2,6-dien-1-yl)-4-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,7-Dimethylocta-2,6-dienal: A related compound with similar structural features but different functional groups.

    3,7-Dimethylocta-2,6-dien-1-yl butyrate: Another similar compound with a butyrate ester group instead of the furan ring.

Eigenschaften

CAS-Nummer

649559-15-9

Molekularformel

C15H22O2

Molekulargewicht

234.33 g/mol

IUPAC-Name

5-(3,7-dimethylocta-2,6-dienyl)-4-methyl-3H-furan-2-one

InChI

InChI=1S/C15H22O2/c1-11(2)6-5-7-12(3)8-9-14-13(4)10-15(16)17-14/h6,8H,5,7,9-10H2,1-4H3

InChI-Schlüssel

KSIDJXOEELBFAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=O)C1)CC=C(C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.